

Independent Studies Validating the Effects of MM-206: A Comparative Analysis

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Compound of Interest

Compound Name: MM-206

Cat. No.: B609187

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An independent review of scientific literature and clinical trial databases did not yield specific results for a compound designated "**MM-206**." It is possible that this is a pre-clinical designation, an internal compound name not yet publicly disclosed, or a typographical error.

However, the search did identify several other investigational compounds with similar alphanumeric names, including ETC-206, ONC206, and MK-2206. For the purpose of this guide, and to provide a framework for analysis, we will proceed by presenting a comparative overview of these compounds, which are in various stages of clinical development.

This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of these alternatives based on available experimental data.

Comparative Analysis of Investigational Compounds

The following table summarizes the key characteristics and available data for ETC-206, ONC206, and MK-2206.

Feature	ETC-206 (AUM 001)	ONC206	MK-2206
Target Pathway	MNK 1/2 Inhibitor	Dopamine Receptor D2 (DRD2) antagonist and ClpP agonist	Allosteric inhibitor of all AKT isoforms
Therapeutic Area	Oncology	Oncology (specifically CNS tumors)	Oncology
Mechanism of Action	Inhibits the MAP kinase-interacting kinases 1 and 2, which are involved in protein synthesis and cell proliferation.	Induces a "stress response" in tumor cells, leading to cell death.	Inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Preclinical Efficacy	IC50 values of 64 nM and 86 nM for MNK1 and MNK2, respectively.	Has been shown in laboratory experiments to kill CNS tumor cells.	Demonstrates antitumor activity in preclinical models.
Clinical Stage	Phase I/II	Phase I	Phase I (completed)
Key Reported Toxicities	(Data not publicly available)	(Data from ongoing trials not yet fully reported)	Skin rash, stomatitis, nausea, pruritus, hyperglycemia, diarrhea.
Maximum Tolerated Dose (MTD)	(Data not publicly available)	To be determined in ongoing trials.	60 mg on alternate days.

Detailed Experimental Protocols

MK-2206 Phase I First-in-Human Trial

Objective: To determine the safety, maximum tolerated dose (MTD), pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor efficacy of MK-2206 in patients with advanced solid tumors.

Methodology:

- Patient Population: Patients with advanced solid tumors.
- Dosing Regimen: MK-2206 was administered orally on alternate days at escalating doses of 30, 60, 75, and 90 mg.
- Biomarker Analysis: Paired tumor biopsies were mandated at the MTD for biomarker studies. Pharmacodynamic studies included analysis of tumor and hair follicles. Putative predictive biomarker studies included tumor somatic mutation analyses and immunohistochemistry for PTEN loss.
- Pharmacokinetic Analysis: Plasma concentrations of MK-2206 were measured to determine the area under the concentration-time curve (AUC) and maximum measured plasma concentration (Cmax).

ONC206 Phase I Trial in CNS Tumors

Objective: To study the effects and best dose of ONC206 alone or in combination with radiation therapy in treating patients with newly diagnosed or recurrent diffuse midline gliomas or other recurrent primary malignant central nervous system (CNS) tumors.

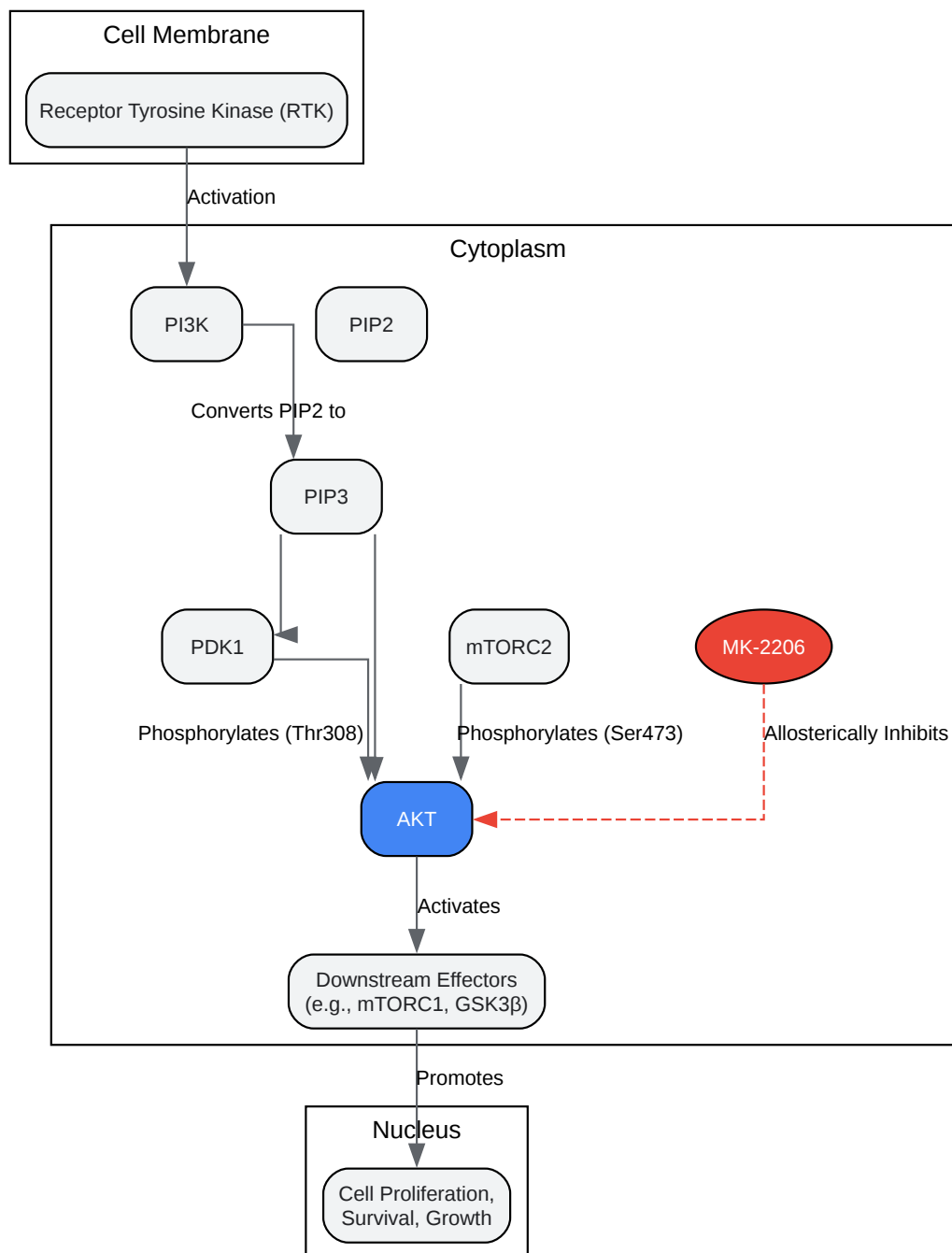
Methodology:

- Study Design: A dose-escalation study of ONC206 followed by an expansion study. Patients are assigned to one of four arms.
- Patient Population: Children and young adults with newly diagnosed or recurrent diffuse midline gliomas (DMG), H3K27 altered, or other recurrent primary malignant CNS tumors.
- Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of ONC206.
- Secondary Objective: To characterize the pharmacokinetics (PK) of ONC206 in plasma.

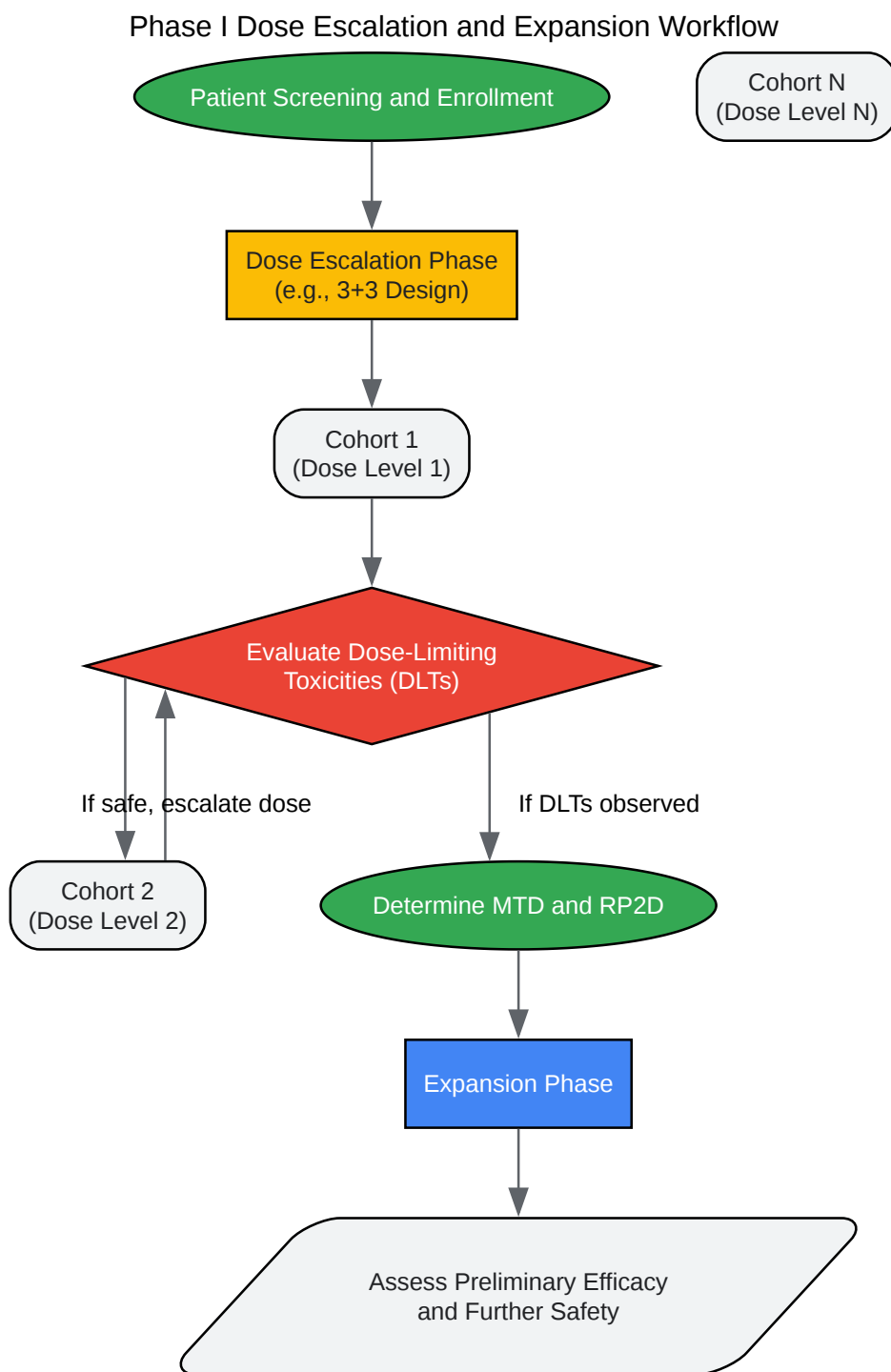
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process of clinical evaluation, the following diagrams are provided.

AKT Signaling Pathway and Inhibition by MK-2206

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Caption: Mechanism of MK-2206 in the AKT signaling pathway.



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Caption: Typical workflow for a Phase I clinical trial.

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